Oxaunomycin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105615-58-5 |
|---|---|
Molecular Formula |
C26H29NO10 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO10/c1-3-26(35)8-13(37-14-7-11(27)20(29)9(2)36-14)16-19(25(26)34)24(33)17-18(23(16)32)22(31)15-10(21(17)30)5-4-6-12(15)28/h4-6,9,11,13-14,20,25,28-29,32-35H,3,7-8,27H2,1-2H3/t9-,11-,13-,14-,20+,25+,26+/m0/s1 |
InChI Key |
LKBBOPGQDRPCDS-YAOXHJNESA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
Canonical SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |
Synonyms |
10-epi-oxaunomycin oxaunomycin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Oxaunomycin
Total Synthesis Approaches for Oxaunomycin and Related Anthracyclines
The total synthesis of this compound and related anthracyclines typically focuses on the precise assembly of the aglycone (β-rhodomycinone) and the sugar moiety (L-daunosamine), followed by their coupling. This compound and its regioisomer have been synthesized through regioselective glycosidations of 10-O-acetyl-β-rhodomycinone. nih.gov The first total synthesis of this compound, a potent β-rhodomycin, was reported involving regioselective glycosidation of the C-7 hydroxyl group of β-rhodomycinone. jst.go.jp
Regioselective glycosidation is a crucial step in the synthesis of this compound and its analogs, ensuring the correct attachment of the sugar moiety to the anthracyclinone aglycone. For this compound, regioselective glycosidations of the C-7 hydroxyl group of 10-O-acetyl-β-rhodomycinone and the C-10 hydroxyl group of the C-7,9-O-phenylboronate have been achieved in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov This approach allows for the selective formation of the desired glycosidic linkage at the C-7 position. nih.gov
Organometallic catalysts and reagents play a significant role in facilitating specific transformations during this compound synthesis, particularly in acylation reactions and the formation of vinyl esters.
Ruthenium catalysts, such as [{RuCl₂(p-cymene)}₂], have been developed for the efficient synthesis of 1-ethoxyvinyl esters from carboxylic acids and ethoxyacetylene. rsc.orgrsc.org These 1-ethoxyvinyl esters are highly reactive acylating agents that can smoothly react with amines and alcohols to yield corresponding N- and O-acylated compounds in high yields. rsc.orgrsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of hydrophilic 3′-N-acylated this compound derivatives. rsc.orgrsc.orgresearchgate.net
Ethoxyacetylene derivatives are key reagents in these ruthenium-catalyzed acylation reactions. The addition of carboxylic acids to ethoxyacetylene in the presence of a catalytic amount of a ruthenium complex, such as [RuCl₂(p-cymene)]₂, yields 1-ethoxyvinyl esters. researchgate.netthieme-connect.comcapes.gov.brresearchgate.net This method is particularly useful for the synthesis of water-soluble this compound derivatives. researchgate.netthieme-connect.comcapes.gov.br
Table 1: Key Reagents and Catalysts in this compound Synthesis
| Reagent/Catalyst | Application | Reference |
| Trimethylsilyl trifluoromethanesulfonate | Regioselective glycosidation of 10-O-acetyl-β-rhodomycinone | nih.gov |
| [{RuCl₂(p-cymene)}₂] (Ruthenium catalyst) | Synthesis of 1-ethoxyvinyl esters; acylation of amines and alcohols | rsc.orgrsc.org |
| Ethoxyacetylene | Precursor for 1-ethoxyvinyl esters in ruthenium-catalyzed acylation reactions | rsc.orgthieme-connect.comcapes.gov.br |
| Isopropenyl esters (e.g., 4a-f) | Acylating reagents for alcohol O-hemiesters, including hydrophilic this compound derivatives | rsc.orgrsc.orgrsc.org |
Synthesis of this compound Derivatives and Analogs
The synthesis of this compound derivatives and analogs is crucial for exploring structure-activity relationships and developing compounds with improved properties.
Modifications to the sugar moiety of this compound have been explored to alter its biological profile. For instance, fluoro sugar analogs have been synthesized. nih.govresearchgate.netscispace.comresearchgate.netmolaid.com Specifically, a fluoro sugar analog (7) was obtained by glycosidating 10-O-acetyl-β-rhodomycinone under Königs-Knorr conditions. nih.govresearchgate.net
The preparation of new rhodomycin (B1170733) derivatives with modifications in the sugar part has also been described. doi.org This includes the synthesis of this compound derivatives where the L-daunosamine residue is replaced by other sugars, such as 2-deoxy-L-erythro-pentopyranose and 2,6-dideoxy-2-fluoro-L-talopyranose. The latter is of particular interest due to the antitumor activities associated with anthracycline derivatives containing an axial 2′-fluoro substituent in the sugar.
Unsubstituted and glycosylated aminosugars are fundamental components in the synthesis of various anthracycline antibiotics. Aminosugars are sugar molecules where a hydroxyl group is replaced by an amine group. wikipedia.org The synthesis of amino sugars can be achieved via N-functionalization of glycals at the C2 position, often using azides followed by reduction. wikipedia.org Glycosylation, the attachment of sugar units, is a common modification in bacterial natural products, significantly influencing their biological activity. nih.govmdpi.com
Improving the water solubility of this compound derivatives is a key objective for pharmaceutical applications. Hydrophilic this compound 10-O-hemiester derivatives have been conveniently synthesized using isopropenyl esters as acylating reagents. rsc.orgrsc.orgrsc.org This method involves the reaction of alcohols with isopropenyl esters in the presence of a catalytic amount of concentrated sulfuric acid or toluene-p-sulfonic acid, followed by selective deprotection of terminal esters. rsc.orgrsc.orgrsc.org
Another approach to synthesize water-soluble this compound derivatives involves the use of 1-ethoxyvinyl esters, which are prepared from carboxylic acids and ethoxyacetylene in the presence of a ruthenium catalyst. researchgate.netthieme-connect.comcapes.gov.brresearchgate.net This method has been applied to prepare hydrophilic 3′-N-acylated this compound derivatives. rsc.orgrsc.orgresearchgate.net
Variations in the substitution patterns of both the aglycone and aminosugar moieties are explored to fine-tune the biological properties of this compound analogs. For instance, the rhodomycinone chromophore, which is the aglycone of this compound, can have hydroxyl groups at C-10 and C-11. nih.gov In contrast, aklavinone (B1666741) chromophores, found in other anthracyclines, possess a carboxymethyl group (COOCH₃) at C-10. nih.gov These structural differences in the aglycone can significantly impact the interaction with biological targets like topoisomerase II. nih.gov
The aminosugar moiety, L-daunosamine, can also undergo various substitutions. The synthesis of new rhodomycin derivatives with modifications in the sugar part, including the replacement of the L-daunosamine residue with other sugar types, demonstrates the potential for diverse aminosugar substitution patterns. doi.org These modifications can influence the compound's activity and interaction with biological systems. doi.org
Generation of Regioisomers and Stereoisomers of this compound
The generation of regioisomers and stereoisomers is a critical aspect of synthetic chemistry, allowing for the exploration of diverse structural forms and their associated biological activities. For this compound, specific synthetic routes have enabled the controlled formation of its regioisomeric and stereoisomeric counterparts.
Regioisomers: As previously detailed, the synthesis of this compound (compound 3) and its regioisomer (compound 6) exemplifies regioselective control during glycosidation. The distinct attachment points of the sugar moiety to the rhodomycinone aglycone define these regioisomeric forms researchgate.netnih.govresearchgate.net. The C-7 hydroxyl group of 10-O-acetyl-beta-rhodomycinone (16) is the site for this compound formation, while the C-10 hydroxyl group of the C-7,9-O-phenylboronate (14) leads to its regioisomer researchgate.netnih.govresearchgate.net. This highlights the importance of protecting group strategies and reaction conditions in directing regioselectivity.
Stereoisomers: Stereoisomers of this compound, particularly epimers, have also been reported. An example is 10-epi-oxaunomycin (B1254515), which represents a stereoisomeric form differing in configuration at the C-10 position of the aglycone acs.orgamanote.com. The generation of such stereoisomers is often achieved through specific synthetic pathways or by isolating them from natural sources (e.g., blocked mutants of producing microorganisms) researchgate.net. General methods for preparing optically active forms of compounds, including resolution of racemic mixtures, synthesis from optically-active starting materials, chiral synthesis, or chromatographic separation using chiral stationary phases, are applicable to the generation of stereoisomers google.comgoogle.com. These methodologies are fundamental in producing compounds with defined stereochemical properties, which can significantly influence their biological interactions.
Biosynthetic Pathways and Engineering of Oxaunomycin
Microbial Origin and Biosynthesis of Oxaunomycin by Daunorubicin-Producing Microorganisms
This compound was initially isolated from the culture broth of a blocked mutant derived from a baumycin producer typepad.com. It has been identified structurally as 7-O-(α-L-daunosaminyl)-β-rhodomycinone typepad.com. The production of this compound and its analogs, such as 1-hydroxythis compound (B233090) and 6-deoxythis compound (B232905), has also been achieved through limited biosynthetic conversion using daunorubicin-negative mutants google.coma2bchem.com.
Daunorubicin (B1662515), a widely recognized anthracycline, originates from soil-dwelling actinobacteria, notably Streptomyces species nih.govchembk.commedchemexpress.com. Specifically, Streptomyces coeruleorubidus is known for its ability to synthesize daunorubicin chembk.com. The biosynthesis of daunorubicin involves a crucial glycosylation step where ε-rhodomycinone is glycosylated with dTDP-L-Daunosamine to form rhodomycin (B1170733) D chembk.commedchemexpress.cn. The structural identification of this compound as 7-O-(α-L-daunosaminyl)-β-rhodomycinone suggests a parallel pathway where β-rhodomycinone serves as the aglycone precursor, similar to ε-rhodomycinone in daunorubicin biosynthesis typepad.com.
Elucidation of Biosynthetic Intermediates and Pathways Leading to this compound (e.g., Rhodomycin D)
The biosynthetic pathway leading to anthracyclines like daunorubicin and, by extension, this compound, involves a series of enzymatic steps and intermediates. Rhodomycin D, an anthracycline found in Streptomyces and Streptomyces venezuelae, is characterized by an aklavinone (B1666741) core with a 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl residue attached at position 4 via a glycosidic linkage. It serves as a key intermediate in the biosynthesis of both daunorubicin and doxorubicin (B1662922) medchemexpress.cn.
The formation of rhodomycin D from ε-rhodomycinone occurs through glycosylation with dTDP-L-Daunosamine, catalyzed by specific enzymes chembk.commedchemexpress.cn. Further downstream, the dnrP gene product, an esterase, converts rhodomycin D into 13-deoxy-carminomycine chembk.com.
For β-rhodomycin (β-RM) biosynthesis, which is directly relevant to this compound's structure, the glycosylation of β-rhodomycinone by a glycosyltransferase (GTF) is a critical step a2bchem.com. Research on Streptomyces violaceus, a β-rhodomycin producer, identified the rhoG gene encoding such a GTF a2bchem.com. This rhoG gene product shares sequence identity with DnrS and AknS, GTFs involved in daunorubicin and aclarubicin (B47562) biosynthesis, respectively a2bchem.com. The initial glycosylated product in β-RM biosynthesis is 7-O-rhodosaminyl-ε-rhodomycinone (epelmycin D) a2bchem.com. Studies have shown that ε-rhodomycinone can be converted to daunorubicin glycosides, indicating a shared or convergent metabolic network for these anthracycline compounds.
Application of Biosynthetic Conversion for Novel this compound Analogs
Biosynthetic conversion techniques have proven instrumental in expanding the chemical diversity of anthracycline antibiotics, including the generation of novel this compound analogs. By utilizing specific daunorubicin-nonproducing mutants, researchers have successfully produced new anthracycline antibiotics such as 1-hydroxythis compound and 6-deoxythis compound google.coma2bchem.com. This approach, often termed "limited biosynthetic conversion," leverages the metabolic machinery of the mutant strain to modify introduced precursors or intermediates, leading to the formation of new compounds google.com.
Microbial glycosidation, a process where sugar moieties are attached to aglycones, is a key strategy in this context. Antibiotic-negative mutants, which are deficient in certain biosynthetic steps, can be used to glycosidate various anthracycline antibiotics, yielding hybrid anthracyclines typepad.com. This demonstrates the flexibility of microbial systems in generating structural variations of natural products.
Pathway Engineering and Genetic Manipulation for Biosynthesis Optimization
Metabolic engineering offers powerful tools to reconfigure cellular metabolism, thereby optimizing the biosynthesis of target compounds and enhancing production yields. In the context of anthracycline production, including compounds related to this compound, genetic modifications and mutations have been extensively explored, often in conjunction with media optimization strategies chembk.com.
Genetic manipulation of Streptomyces species, renowned producers of secondary metabolites, is crucial for biotechnological applications. Common strategies include:
Expression of multiple copies of biosynthetic gene clusters (BGCs): Increasing the gene dosage for key enzymes can boost metabolic flux towards the desired product.
Refactoring BGCs: This involves substituting or modifying native regulatory elements within the gene clusters to improve their expression and coordination.
Expression in optimized native or heterologous hosts: Transferring BGCs to host strains with superior growth characteristics or simpler metabolic backgrounds can lead to higher yields.
Gene attenuation, a precise technique within metabolic engineering, allows for the optimization of metabolic fluxes and improved yields of target metabolites without completely eliminating gene function, offering more flexible control than gene knockout or overexpression. Advanced genetic engineering tools, such as CRISPR/Cas-based systems, enable scarless genome editing in Streptomyces, facilitating precise modifications to biosynthetic pathways. Furthermore, combinatorial design and DNA assembly techniques allow for the creation of diverse gene cluster architectures, enabling the exploration of a wide genetic space for optimizing natural product biosynthesis.
Data Tables
This compound has demonstrated significant potency compared to established anthracycline antibiotics.
Table 1: Comparative Cytotoxic Activity
| Compound | Cytotoxic Activity against Leukemic L1210 Cells (Relative to Doxorubicin) | Source |
| This compound | ~100 times stronger | typepad.com |
| Doxorubicin | 1x (Baseline) | typepad.com |
Molecular Mechanisms of Action of Oxaunomycin
Oxaunomycin's Interaction with Deoxyribonucleic Acid (DNA)
This compound, as an anthracycline derivative, interacts directly with DNA, which is a fundamental aspect of its mechanism of action. ontosight.ainih.gov
A primary mode of action for this compound involves its intercalation into DNA. ontosight.ai DNA intercalation is a process where planar, aromatic molecules insert themselves between adjacent base pairs of the DNA double helix. researchgate.netresearchgate.netmdpi.com This insertion leads to structural changes in the DNA, such as unwinding or lengthening of the helix, and can disrupt essential cellular processes like DNA replication and transcription. researchgate.netresearchgate.net Anthracyclines, including this compound, possess a planar tetracycline (B611298) ring that facilitates this intercalation. nih.gov This interaction is often favored by the positive charge of the drug at physiological pH, which attracts it to the negatively charged DNA phosphodiester backbone. mdpi.comnih.gov
The intercalation of this compound into DNA leads to significant impacts on DNA structure and integrity. This includes the formation of DNA double-strand breaks (DSBs). ontosight.aigoogleapis.com DSBs are severe forms of DNA damage where both strands of the DNA helix are severed. nih.govcellbiolabs.com These breaks can arise as a direct consequence of drug-DNA interaction or indirectly through the inhibition of DNA-processing enzymes. nih.gov The induction of DSBs is a critical event that can trigger cellular responses aimed at repair or, if the damage is extensive, lead to cell death. nih.govnih.gov Studies have shown that intercalating agents like anthracyclines can cause protein-associated DNA breaks, which are indicative of topoisomerase II poisoning. nih.govnih.gov
Topoisomerase II Inhibition by this compound and Its Analogs
This compound's mechanism of action prominently features the inhibition of topoisomerase II, an essential enzyme for maintaining DNA topology. ontosight.aioncohemakey.com Topoisomerase II is responsible for relieving topological stress in DNA by creating transient double-strand breaks, allowing one DNA segment to pass through another, and then rejoining the breaks. nih.govnih.govmdpi.com
Topoisomerase II inhibitors can be broadly categorized into two classes: topoisomerase poisons and catalytic inhibitors. nih.govjsepi.org While some agents "poison" the enzyme by stabilizing DNA cleavage complexes, others inhibit its catalytic activity without trapping these complexes. oncohemakey.comnih.govresearchgate.net Catalytic inhibitors interfere with the enzyme's cycle at various points, such as preventing ATP hydrolysis or blocking DNA cleavage, thereby impeding its ability to relax DNA supercoiling and decatenate sister chromatids. jsepi.orgresearchgate.netnih.gov The inhibition of topoisomerase II catalytic activity by compounds like this compound disrupts the normal functioning of the enzyme, leading to an accumulation of topological stress in the DNA. nih.govnih.gov This can have profound effects on the stability of heterochromatin and repetitive DNA elements. nih.govnih.gov
A key aspect of this compound's action, consistent with many anthracyclines, is its ability to stabilize topoisomerase II-DNA cleavage complexes. ontosight.ainih.govoncohemakey.comnih.gov Normally, topoisomerase II creates transient double-strand breaks in DNA, which are quickly rejoined. nih.govnih.gov However, "topoisomerase II poisons" like this compound trap the enzyme in a covalent complex with cleaved DNA, preventing the religation step. oncohemakey.comnih.govnih.gov This stabilization transforms the enzyme into a potent cellular toxin, leading to an accumulation of DNA breaks. nih.gov The presence of these stabilized cleavage complexes is a major cytotoxic event, as it leads to irreversible DNA damage and can trigger cell death pathways. nih.govnih.govnih.gov
Induction of Programmed Cell Death (Apoptosis) in Cellular Models
The molecular actions of this compound, particularly its DNA intercalation and topoisomerase II inhibition leading to DNA double-strand breaks, ultimately culminate in the induction of programmed cell death, known as apoptosis, in cellular models. ontosight.ainih.gov Apoptosis is a highly regulated process of cell suicide that is crucial for tissue homeostasis and eliminating damaged or unwanted cells. numberanalytics.comresearchgate.net The accumulation of DNA damage, especially double-strand breaks, serves as a potent signal for the activation of intrinsic apoptotic pathways. bio-rad-antibodies.comamegroups.org In cellular models, drug-induced apoptosis is a common outcome when cells are exposed to compounds that disrupt DNA integrity or topoisomerase function. numberanalytics.commdpi.com The persistence of drug-stabilized topoisomerase II-DNA cleavage complexes is recognized as an apoptotic stimulus. nih.gov
Chromatin Remodeling and Histone Eviction as a Mechanism
Chromatin remodeling is a dynamic process that involves modifications to the chromatin architecture, which is the complex of DNA and proteins (primarily histones) that forms chromosomes within eukaryotic cells wikipedia.orguni-regensburg.de. This remodeling is crucial for regulating gene expression by controlling the accessibility of condensed genomic DNA to various regulatory proteins, such as transcription machinery wikipedia.org. The process is primarily carried out through two main mechanisms: covalent histone modifications, mediated by specific enzymes like histone acetyltransferases (HATs) and histone deacetylases (HDACs), and ATP-dependent chromatin remodeling complexes that can move, eject, or restructure nucleosomes wikipedia.orguni-regensburg.de.
Histone eviction is a specific outcome of chromatin remodeling where histones are displaced or removed from the DNA embopress.orgmdpi.combiorxiv.org. This displacement can lead to increased accessibility of the underlying DNA sequences to regulatory factors, thereby influencing gene transcription embopress.orgmdpi.com. For instance, certain ATP-dependent chromatin remodeling complexes, such as those in the SWI/SNF subfamily, are known to evict or displace nucleosomes from chromatin, which promotes the recruitment of transcription machinery and DNA repair factors nih.gov. Histone eviction can also be triggered by specific small molecules, and this process has been observed to correlate with cytotoxicity in some cases google.com.
Given that this compound is identified as an HDAC8 inhibitor, its mechanism may involve influencing histone acetylation google.com. Histone deacetylases (HDACs) remove acetyl groups from histones, generally leading to a more condensed chromatin structure and transcriptional repression wikipedia.org. Therefore, the inhibition of HDAC8 by this compound could potentially lead to increased histone acetylation, promoting a more open chromatin conformation and thus affecting gene expression. However, specific experimental data detailing this compound's direct impact on chromatin remodeling or histone eviction through this mechanism are not widely reported in the provided information.
Downstream Cellular Responses to this compound Treatment
Downstream cellular responses refer to the cascade of events and changes within a cell that occur following the initial molecular interactions of a compound. These responses are typically mediated by intricate intracellular signal transduction pathways, where external stimuli trigger a series of molecular activations, ultimately leading to alterations in cellular behavior and characteristics epo.orggoogle.comnih.govfrontiersin.org. Such responses can include changes in gene expression, modulation of cell proliferation, induction of differentiation, or initiation of apoptosis (programmed cell death) wikipedia.orgbiorxiv.orguchicago.edunih.govwikipedia.org.
Given this compound's classification as an HDAC8 inhibitor and an anthracycline, its downstream cellular responses are likely to be multifaceted and related to its potential impact on chromatin and DNA. If this compound functions by inhibiting HDAC8, a downstream consequence could be altered gene expression profiles due to changes in chromatin accessibility and histone acetylation patterns wikipedia.orgfrontiersin.orgnih.govwikipedia.org. This epigenetic modulation can lead to the activation or repression of various genes involved in cell cycle control, differentiation, or stress responses.
Moreover, as an anthracycline, this compound's effects could extend to pathways commonly affected by this class of compounds. Anthracyclines are known to induce apoptosis and affect cell viability, often through mechanisms involving DNA damage and histone eviction, which in turn deregulate the transcriptome acs.orgnih.gov. One derivative, 1-hydroxy-oxaunomycin, has been reported to inhibit U210 cells, suggesting an impact on cell growth or survival medchemexpress.com. The inhibition of HDAC8 by this compound is also linked to methods of treating cancer and inhibiting HDAC8-mediated deacetylation of p53 google.com. This implies that downstream responses could involve the regulation of tumor suppressor pathways, potentially leading to cell cycle arrest or apoptosis in cancer cells. However, specific, detailed research findings outlining the unique downstream cellular responses directly attributable to this compound treatment, including specific affected pathways or gene expression changes, are not extensively detailed in the provided scientific literature.
Structure Activity Relationship Sar Studies of Oxaunomycin and Its Analogs
Methodological Frameworks for Oxaunomycin SAR Analysis
SAR analysis of anthracycline compounds, including this compound analogues, employs both qualitative and quantitative approaches to elucidate the relationship between chemical structure and biological effect. acs.orgnih.gov Methodological frameworks typically involve the synthesis of a library of structural variants where specific parts of the molecule are systematically altered. acs.orgnih.gov
Qualitative Approaches: These involve observing general trends in biological activity following structural modifications. For instance, initial observations might indicate that certain types of substitutions consistently lead to enhanced cytotoxicity or reduced efflux. acs.orgnih.gov The impact of structural variations in saccharide chains on drug resistance is one such qualitative observation. acs.orgnih.gov
Quantitative Approaches: More rigorous SAR studies quantify biological activities, such as cytotoxicity, often expressed as IC50 values (half maximal inhibitory concentration). acs.org The fold change in IC50 values between wildtype and drug-resistant cell lines provides critical quantitative SAR information regarding a compound's susceptibility to efflux transporters. acs.org Biochemical evaluations, including assessments of histone eviction capacity and DNA damaging activity, are also quantified. acs.orgnih.gov Techniques like DNA dye competition assays are employed to quantitatively measure DNA intercalation affinity, while flow cytometry can quantify cellular uptake and live/dead ratios. acs.org These quantitative measurements allow for statistical analysis and the development of predictive models for drug performance. acs.org
Influence of Sugar Moiety Modifications on Biological Activity
The sugar moiety of anthracyclines, including this compound, plays a critical role in their biological activity and pharmacokinetic properties. acs.orgnih.govnih.gov Modifications to this part of the molecule can significantly influence cytotoxicity, drug resistance, and interaction with biological targets. acs.orgnih.govnih.gov
Role of N-methylation on Cytotoxicity and Efflux by ABC Transporters
N-methylation of the amino group on the sugar moiety has been identified as a key modification influencing the cytotoxicity of this compound variants, particularly in drug-resistant cells. acs.orgnih.gov Studies comparing this compound (non-methylated amino group), LB-1 (monomethylated), and beta-clamycin T (BCT, dimethylated) have provided insights into this effect. researchgate.netnih.govresearchgate.netresearchgate.net
Table 1: Influence of N-methylation on Cytotoxicity and Efflux of this compound Analogs
| Compound | N-methylation Status | Cytotoxicity in Sensitive Cells (FLC) | Cytotoxicity in Resistant Cells (DOX-RFLC) | Resistance Mechanism Circumvention | Proposed Mechanism |
| This compound (OXN) | Non-methylated amino group | Higher | Lower | Less effective | More readily transported by P-gp |
| LB-1 | Monomethylated | Intermediate | Intermediate | Partially effective | Reduced P-gp substrate due to partial steric hindrance |
| Beta-clamycin T (BCT) | Dimethylated | Lower | Higher | Effective | Diminished P-gp transport due to increased steric hindrance, enhanced histone eviction researchgate.netnih.govresearchgate.netresearchgate.netacs.org |
Effects of Sugar Ring and Substituent Variations on Target Interaction
Beyond N-methylation, other structural modifications within the sugar moiety can significantly impact the biological activity and target interactions of anthracyclines. acs.orgnih.govnih.gov For example, modifications involving oxazoline (B21484) ring formation in the sugar moiety have been shown to increase the anticancer activity of doxorubicin (B1662922) analogues, specifically by enhancing apoptosis induction and genotoxicity. nih.gov This suggests that alterations to the sugar ring structure itself can modulate the compound's interaction with cellular components and pathways leading to cell death. nih.gov
Correlation between this compound Structural Features and Specific Biochemical Target Affinity (e.g., DNA Binding, Topoisomerase II Poisoning)
Anthracyclines, including this compound, exert their anticancer effects primarily through interactions with DNA and inhibition of topoisomerase II (TopoII). acs.orgnih.govhaematologica.orgnih.govnih.gov TopoII poisons interfere with the enzyme's ability to re-ligate cleaved DNA, leading to the accumulation of DNA double-strand breaks. haematologica.orgnih.govnih.gov Additionally, these compounds can induce chromatin damage through histone eviction. acs.orgnih.gov
SAR studies have shown that the histone eviction capacity of anthracyclines can be a more predictive measure of cytotoxicity than their DNA damaging activity. acs.orgnih.gov For example, alkylation of the sugar 3'-amino group in doxorubicin/aclarubicin-type anthracyclines can lead to compounds that primarily operate via histone eviction. acs.orgnih.gov N,N-dimethyl-idarubicin and an anthracycline combining the idarubicin (B193468) aglycone with the aclarubicin (B47562) trisaccharide are notable for their histone eviction-mediated cytotoxicity. acs.org
Regarding DNA intercalation, different anthracycline analogues exhibit varying affinities. Doxorubicin and epirubicin (B1671505) show higher DNA binding affinity at lower concentrations compared to their morpholino- and N,N-dimethyl-epirubicin counterparts, respectively. acs.orgnih.gov Daunorubicin (B1662515) and N,N-dimethyl-daunorubicin demonstrated comparable DNA binding effectiveness. acs.orgnih.gov Notably, N,N-dimethyl-idarubicin and N,N-dimethyl-idarubicin-trisaccharide proved to be particularly efficient DNA intercalating agents. acs.orgnih.gov Despite these variations, structural changes in lead anthracycline compounds generally did not abolish their canonical functions of DNA intercalation and Topoisomerase IIα targeting. acs.org this compound itself, being a highly potent anthracycline, is understood to function through these established mechanisms of DNA binding and TopoII poisoning, contributing to its strong cytotoxic activity. jst.go.jphaematologica.orgnih.govnih.gov
Table 2: Biochemical Target Affinity of Select Anthracycline Compounds
| Compound | DNA Intercalation Affinity (Relative) | Topoisomerase II Targeting | Histone Eviction Capacity |
| Doxorubicin | High | Yes (Poison) | Yes |
| Epirubicin | High | Yes (Poison) | Yes |
| Daunorubicin | Comparable | Yes (Poison) | Yes |
| N,N-Dimethyldoxorubicin | Lower than Doxorubicin | Yes (Poison) | Efficient |
| N,N-Dimethylepirubicin | Lower than Epirubicin | Yes (Poison) | Yes |
| N,N-Dimethyldaunorubicin | Comparable to Daunorubicin | Yes (Poison) | Yes |
| N,N-Dimethyl-idarubicin | Particularly efficient | Yes (Poison) | Yes |
| N,N-Dimethyl-idarubicin-trisaccharide | Particularly efficient | Yes (Poison) | Yes |
| This compound | Implied High | Implied Yes (Poison) | Implied Yes |
Mechanisms of Cellular Resistance to Oxaunomycin
Role of ATP-Binding Cassette (ABC) Transporters in Oxaunomycin Resistance
ATP-Binding Cassette (ABC) transporters are a superfamily of membrane proteins that play a critical role in multidrug resistance (MDR) in cancer. These transporters utilize energy from ATP hydrolysis to actively pump various chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentrations and diminishing therapeutic effectiveness nih.govnih.gov. Overexpression of ABC transporters is a principal mechanism contributing to the MDR phenotype, which can render a wide range of structurally unrelated anticancer drugs less effective by increasing their cellular efflux nih.govwikidata.orgfishersci.ca.
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette subfamily B member 1 (ABCB1), is a prominent ABC transporter implicated in the efflux of anthracyclines, including this compound nih.govwikidata.orgwikipedia.orgresearchgate.netmims.commims.comguidetopharmacology.orgnih.govnih.gov. P-gp acts as an efflux pump, actively transporting chemotherapeutic drugs out of cancer cells, which leads to lower intracellular drug levels and, consequently, treatment resistance wikipedia.orgmims.comguidetopharmacology.orgnih.gov.
Studies have shown that this compound, possessing a non-methylated amino group in its sugar moiety, is a substrate for P-gp. In doxorubicin-resistant cells (DOX-RFLC) overexpressing P-gp, the cytotoxicity of this compound is significantly reduced due to increased cellular efflux of the drug nih.govwikidata.orgresearchgate.net. This efflux mechanism prevents the drug from reaching its intracellular targets at sufficient concentrations, thereby decreasing its therapeutic effect.
One promising strategy to circumvent P-gp-mediated resistance involves structural modifications to anthracyclines, particularly N-methylation of their sugar moiety nih.govwikidata.orgwikipedia.orgresearchgate.netmims.comwikipedia.org. Research has demonstrated that the positively charged amino group of anthracyclines can be responsible for their transport by P-gp nih.govwikidata.orgresearchgate.net. By modifying this group through N-methylation, the interaction between the drug and the active site of P-gp can be impaired, leading to reduced drug efflux and increased intracellular accumulation in resistant cells nih.govwikidata.orgresearchgate.netwikipedia.org.
For instance, in comparative studies, this compound (non-methylated) exhibited reduced cytotoxicity in P-gp overexpressing resistant cells. In contrast, its N-methylated counterparts, such as LB-1 (monomethylated) and beta-clamycin T (dimethylated), showed enhanced cytotoxicity in these resistant cell lines. This increased cytotoxicity was directly correlated with improved drug accumulation due to diminished cellular efflux nih.govwikidata.orgresearchgate.net. The steric hindrance introduced by the methyl group(s) is hypothesized to be responsible for this effect, preventing efficient recognition and transport by P-gp nih.govwikidata.orgresearchgate.net.
Furthermore, the use of multidrug resistance (MDR) modulators, such as verapamil, has been shown to decrease resistance to anthracyclines by increasing their cellular accumulation in P-gp overexpressing cells nih.govwikidata.orgresearchgate.net. This highlights that inhibiting P-gp activity can restore the sensitivity of resistant cells to drugs like this compound.
Table 1: Impact of N-Methylation on Anthracycline Cytotoxicity and Cellular Efflux
| Anthracycline Variant | N-Methylation Status | Cytotoxicity in Sensitive Cells (FLC) | Cytotoxicity in P-gp Overexpressing Resistant Cells (DOX-RFLC) | Cellular Efflux in P-gp Overexpressing Resistant Cells |
| This compound | Non-methylated | Higher | Reduced | Increased |
| LB-1 | Monomethylated | Reduced (compared to this compound) | Enhanced (compared to this compound) | Reduced (compared to this compound) |
| Beta-clamycin T | Dimethylated | Further Reduced (compared to LB-1) | Further Enhanced (compared to LB-1) | Further Reduced (compared to LB-1) |
Alterations in Topoisomerase II Expression or Activity Leading to Resistance
Anthracyclines, including this compound, exert their cytotoxic effects primarily by targeting DNA topoisomerase II (TopoII), an enzyme crucial for DNA replication, transcription, and repair wikipedia.orgwikipedia.orgwikipedia.orglabshare.cnfishersci.atresearchgate.net. TopoII inhibitors, often referred to as "topoisomerase poisons," stabilize the cleavable complex formed between TopoII and DNA, leading to DNA strand breaks and ultimately cell death labshare.cnresearchgate.net.
Resistance to TopoII inhibitors, such as anthracyclines, can arise from alterations in the expression or activity of Topoisomerase II, particularly Topoisomerase IIα wikipedia.orgwikipedia.orglabshare.cnfishersci.atresearchgate.netnih.gov. Mechanisms contributing to this resistance include:
Reduced TopoIIα expression: Lower levels of the target enzyme can decrease the number of drug-induced cleavable complexes, thus reducing drug efficacy labshare.cnfishersci.atnih.gov.
Mutations or structural changes in TopoIIα: These can affect drug binding or the enzyme's catalytic activity, rendering it less susceptible to inhibition by anthracyclines fishersci.at.
Altered TopoII phosphorylation: Changes in the phosphorylation status of TopoII can impact its activity and sensitivity to inhibitors nih.gov.
As an anthracycline, the efficacy of this compound is directly linked to its interaction with TopoII. Therefore, any cellular alterations that diminish the functional availability or sensitivity of TopoII can contribute to resistance against this compound wikipedia.orgfishersci.atfishersci.ca.
Autophagy as a Contributor to this compound Resistance in Cellular Contexts
Autophagy is a fundamental cellular catabolic process involved in the degradation and recycling of cellular components. While primarily a survival mechanism, autophagy can play a dual role in cancer, sometimes promoting tumorigenesis and contributing to therapeutic resistance nih.govflybase.orgnih.gov. In the context of chemotherapy, active autophagy in cancer cells can protect them against stressful conditions induced by anticancer drugs, thereby leading to the emergence of therapeutic resistance nih.gov.
Although specific studies directly linking this compound resistance to autophagy were not explicitly found in the provided search results, it is a recognized general mechanism of resistance to various chemotherapeutic agents nih.gov. Cancer cells can upregulate autophagy to mitigate drug-induced damage, such as oxidative stress or DNA damage, or to maintain metabolic homeostasis under drug-induced stress, thus reducing the effectiveness of the treatment nih.gov. As an anthracycline, this compound induces cellular stress, and it is plausible that adaptive autophagic responses could contribute to resistance in cellular contexts, allowing cells to survive drug exposure.
Role of Oxidative Stress and DNA Damage Repair in Resistance Development
Anthracyclines like this compound are known to induce oxidative stress and DNA damage as part of their cytotoxic mechanism wikipedia.orgidrblab.nethznu.edu.cnwikipedia.org. They can generate reactive oxygen species (ROS), which lead to various forms of DNA damage, including single and double-strand breaks wikipedia.orgidrblab.net. The effectiveness of these drugs relies on the accumulation of unrepaired DNA lesions, which trigger cell cycle arrest and apoptosis labshare.cnhznu.edu.cn.
However, cancer cells often develop enhanced DNA damage repair (DDR) mechanisms and adaptive responses to oxidative stress, which can promote drug resistance idrblab.nethznu.edu.cnwikipedia.orgfishersci.comnih.gov. These mechanisms include:
Increased DNA repair capacity: Upregulation of DNA repair pathways, such as base excision repair (BER), can efficiently repair drug-induced DNA damage, preventing the accumulation of cytotoxic lesions idrblab.nethznu.edu.cnwikipedia.orgnih.gov.
Antioxidant defenses: Cancer cells can enhance their antioxidant systems to neutralize ROS generated by anthracyclines, thereby reducing oxidative DNA damage and mitigating drug-induced stress idrblab.netwikipedia.org.
Activation of survival signaling pathways: Oxidative stress can activate signaling pathways (e.g., NF-κB) that promote cell survival and proliferation, counteracting the pro-apoptotic effects of the drug idrblab.net.
By efficiently repairing DNA damage and managing oxidative stress, cancer cells can reduce their susceptibility to this compound, leading to the development of resistance idrblab.nethznu.edu.cn.
Other Adaptive Cellular Mechanisms Promoting Resistance to this compound
Cellular resistance to anticancer drugs is often multifactorial, involving a range of adaptive mechanisms beyond specific efflux pumps or target alterations nih.govnih.govfishersci.ca. These adaptive cellular mechanisms allow cancer cells to survive and proliferate in the presence of chemotherapy. For anthracyclines such as this compound, other adaptive mechanisms contributing to resistance may include:
Reduced drug accumulation (beyond P-gp): While P-gp is a major player, other transporters (e.g., MRPs, BCRP) or altered cellular uptake mechanisms can also contribute to reduced intracellular drug concentrations nih.govnih.govwikipedia.org.
Changes in drug metabolism: Altered enzymatic activity within the cell can lead to the inactivation or detoxification of the drug labshare.cn.
Modulation of programmed cell death pathways: Cancer cells can acquire mutations or alter the expression of genes involved in apoptosis (programmed cell death), making them less prone to drug-induced cell death nih.govwikipedia.orgnih.gov. This can include changes in signaling pathways that regulate topoisomerase activity or other drug targets nih.gov.
Cellular priming and stress responses: Cells can adapt to an initial insult (priming stimulus) by activating conserved adaptive cellular stress response pathways, enhancing their ability to resist subsequent injury. This general cellular adaptation can lead to cross-resistance to various therapeutic modalities fishersci.ca.
Alterations in chromatin structure: Beyond histone eviction, other changes in chromatin dynamics might influence drug access to DNA wikipedia.org.
These diverse adaptive mechanisms collectively contribute to the complex challenge of this compound resistance in cancer therapy.
Pre Clinical in Vitro Research on Oxaunomycin
Establishment and Characterization of Cellular Models for Oxaunomycin Studies (e.g., Drug-Adapted Cell Lines)The investigation into this compound's efficacy and mechanisms has necessitated the establishment and characterization of diverse cellular models, including drug-adapted cell lines, to understand both its direct effects and the development of resistance. Morpholinoanthracyclines, such as MX2, are developed with the aim of improving the therapeutic index of anthracycline-based cancer therapies.ontosight.ai
Key cellular models employed in this compound research include:
Human chronic myelogenous leukemia cells (K562 cells): These cells have been extensively used for assessing DNA damage induced by this compound and its derivatives. nih.gov
Multidrug-resistant (MDR) cell lines: Studies have utilized cell lines like DOX-RFLC(1) and DOX-RFLC(2), which exhibit overexpression of P-glycoprotein (P-gp), a common efflux pump associated with drug resistance. researchgate.net Research indicates that N-methylation of this compound variants can increase their cytotoxicity in these drug-resistant cell lines. nih.govacs.org
K562 leukemia cells (wildtype and ABCB1/ABCG2-overexpressing): These models are crucial for profiling the cytotoxicity of various anthracycline variants, including those related to this compound, and for understanding the impact of drug transporters on their efficacy. nih.govacs.org
Low-level multidrug resistant (MDR) cell line CEM/A7R: This cell line has been used to compare the effects of MX2 on MDR1 gene upregulation against other anthracyclines like idarubicin (B193468). wikigenes.org
Etoposide cross-resistant K562/MX2 cell line: The development of such a cell line has revealed that altered topoisomerase II alpha expression, potentially due to aberrant methylation, contributes to cross-resistance. wikigenes.org
Human ovarian carcinoma cell line ES-2: Used to assess DNA strand breaks induced by MX2. wikigenes.orgstanford.edu
Rat C6 and human T98G glioma cell lines: Employed in studies examining cellular uptake, subcellular distribution, and retention of MX2 using confocal laser scanning microscopy. wikigenes.org
These models allow for a comprehensive evaluation of this compound's activity, its interaction with resistance mechanisms, and the development of strategies to overcome them.
Evaluation of Cytotoxic Activity in Diverse In Vitro Cell Linesthis compound (morpholinyl this compound/MX2) has demonstrated potent cytotoxic and antitumor activity across a variety of in vitro cancer cell lines.ontosight.aiwikigenes.orgIts efficacy is influenced by structural modifications, particularly N-methylation.
Detailed research findings indicate:
General Potency: Morpholinyl this compound exhibits significant antitumor activity in preclinical models and against human tumor colony-forming units in vitro. ontosight.aiwikigenes.org
Impact of N-methylation: The level of N-methylation on this compound variants correlates with their cytotoxicity. In drug-sensitive cells (e.g., FLC), reduced cytotoxicity was observed with increased N-methylation. However, in resistant cells (e.g., DOX-RFLC(1) and DOX-RFLC(2)) that overexpress P-gp, increased N-methylation enhanced the anthracycline's cytotoxicity. researchgate.netnih.govacs.org This suggests a potential strategy for overcoming multidrug resistance.
Cytotoxicity Profiling: Studies have profiled the cytotoxicity of this compound variants in wildtype K562 leukemia cells and those overexpressing drug transporters like ABCB1 or ABCG2. nih.gov
While specific IC50 values for this compound across a broad range of diverse cell lines were not consistently available in the provided search results, the qualitative data strongly underscore its potent cytotoxic effects, especially in the context of drug-resistant models.
Biochemical Assays for this compound's Interaction with Molecular Targets (e.g., DNA Intercalation Assays, Topoisomerase Activity Assays)this compound's primary mechanism of action involves critical interactions with DNA and key enzymes, which have been elucidated through various biochemical assays.
Key findings from these assays include:
DNA Intercalation: this compound (morpholinyl this compound/MX2) functions by intercalating into DNA. This process, where the drug inserts itself between DNA base pairs, is a hallmark of anthracycline anticancer drugs and is crucial for their biological activity. ontosight.ainih.govresearchgate.netgoogle.com The morpholinyl substituent present in morpholinyl this compound is believed to augment the drug's capacity to interact with DNA. ontosight.ai
Topoisomerase II Inhibition: A significant molecular target for this compound is topoisomerase II (TopoII). This compound inhibits this enzyme, which is essential for DNA replication and cell division. ontosight.ainih.govresearchgate.netoncohemakey.comscispace.com This inhibition leads to the formation of DNA double-strand breaks, a critical event in its cytotoxic pathway. ontosight.ainih.gov Anthracyclines, including this compound, are known to "poison" topoisomerase II by stabilizing the DNA cleavage complexes, thereby preventing the enzyme from resealing DNA breaks. oncohemakey.com
DNA Strand Breakage Assays: Studies have compared the ability of MX2 to induce DNA strand breaks. Under deproteinated elution conditions (pH 12.1), MX2 was found to be equipotent to doxorubicin (B1662922) (DOX), morpholinyl DOX (MRA), and methoxy-morpholinyl DOX (MMDX) in causing single-strand breaks (SSB) in the human ovarian carcinoma cell line ES-2. wikigenes.orgstanford.edu More strikingly, neutral elution conditions (pH 9.6) revealed marked differences in double-strand break (DSB) induction. After a 2-hour exposure to 10 µM, MX2 induced 3300 rad equivalents of DSBs, which was significantly higher than DOX (1500 rad equivalents) and MRA/MMDX (400 rad equivalents) in ES-2 cells. wikigenes.orgstanford.edu This suggests a distinct and potent DNA damaging profile for MX2.
Comparison with Aclarubicin (B47562): While this compound inhibits TopoII and induces DNA double-strand breaks, a related anthracycline, aclarubicin, targets TopoIIα without inducing DNA double-strand breaks. nih.govcore.ac.uk This highlights variations in the precise mechanisms among anthracycline derivatives.
Cell-Based Assays for Apoptosis Induction, Cell Cycle Perturbations, and Cell ViabilityCell-based assays are fundamental to understanding the cellular responses to this compound, including its impact on cell death pathways, cell cycle progression, and overall cell viability.
Key findings from these assays include:
Apoptosis Induction: this compound (MX2) is a known inducer of apoptosis (programmed cell death) in cancer cells. ontosight.ai The mechanism involves the formation of DNA double-strand breaks, which ultimately triggers apoptosis. ontosight.ai Studies have specifically shown that MX2 induces apoptosis in megakaryocytic leukemia cell lines. wikigenes.org The induction of apoptosis by anthracycline drugs, to which this compound belongs, is also linked to histone eviction, leading to epigenetic and transcriptional changes. nih.govcore.ac.uk Quantitative assessment of apoptosis induced by MX2 has been performed using assays such as the in situ terminal deoxynucleotide transferase assay and the histone-associated DNA fragmentation assay. wikigenes.org
Cell Cycle Perturbations: this compound has been observed to induce cell cycle arrest. polyu.edu.hkgoogle.com Cell cycle modifications are typically monitored using dual-parameter flow cytometry, often employing probes like BrdU/PI. nih.gov
Cell Viability Assays: Cell viability is a direct measure of the cytotoxic effect of a compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to determine the cytotoxicity of this compound and its variants. researchgate.netresearchgate.netnih.gov
Flow Cytometry Applications: Flow cytometry is a versatile tool used in these studies for:
Analyzing cell cycle modifications. nih.govresearchgate.net
Detecting apoptosis, often using Annexin V-FITC and Propidium Iodide (PI) probes. nih.govgoogle.com
Quantifying cellular uptake and the live/dead ratio, with DAPI (4′,6-diamidino-2-phenylindole) being a common stain for live/dead assessment. nih.govacs.org
These assays collectively demonstrate this compound's ability to induce programmed cell death and disrupt cell proliferation, which are critical features for an anticancer agent.
Studies on Cellular Uptake, Intracellular Accumulation, and Subcellular Localization of OxaunomycinUnderstanding how this compound enters cells, where it accumulates, and its distribution within cellular compartments is crucial for comprehending its pharmacological activity and potential for overcoming drug resistance.
Key findings from these studies include:
Cellular Uptake and P-glycoprotein (P-gp) Modulation: The N-methylation status of anthracyclines, including this compound variants, significantly influences their transport by the membrane efflux pump P-glycoprotein (P-gp). nih.govresearchgate.net It has been suggested that the steric hindrance caused by methyl groups can impede the interaction of the positively charged amino group with the P-gp exporter's active site. This impairment can lead to improved intracellular drug accumulation, suggesting that N,N-dimethylated hybrid variants of this compound might be effective against multidrug-resistant tumors that exhibit elevated P-gp expression. nih.govresearchgate.netacs.orgresearchgate.net Studies have shown that decreased resistance in DOX-RFLCs (doxorubicin-resistant cells) was associated with increased drug accumulation due to reduced cellular efflux. researchgate.net
Subcellular Localization: The cellular uptake, subcellular distribution, and retention of MX2 have been compared with adriamycin (ADM) using confocal laser scanning microscopy (CLSM) in rat C6 and human T98G glioma cell lines. wikigenes.org
Nuclear Uptake as a Predictor: Importantly, nuclear uptake of anthracyclines is considered a strong predictor of their cytotoxicity. nih.govacs.org While nuclear accumulation of doxorubicin, epirubicin (B1671505), and daunorubicin (B1662515) was significantly reduced in ABCB1-overexpressing cells compared to wildtype cells, aclarubicin and idarubicin showed comparable nuclear fluorescence in both cell types. acs.org This highlights the importance of nuclear localization for effective action and potential strategies for overcoming efflux-mediated resistance.
Measurement Techniques: Intracellular accumulation of anthracyclines is commonly detected using fluorescence spectrophotometry, and P-gp function is often examined by monitoring Rhodamine 123 accumulation via flow cytometry. researchgate.net Flow cytometry is also used to quantify the cellular uptake of fluorescent anthracycline variants. nih.govacs.org
Assessment of Biological Plausibility in Preclinical ModelsThe collective findings from in vitro preclinical research strongly support the biological plausibility of this compound as a potential anticancer therapeutic agent. Its defined mechanisms of action and observed cellular effects align with established principles of effective chemotherapy.
Key aspects contributing to its biological plausibility include:
Established Mechanism of Action: this compound's core mechanisms—DNA intercalation and topoisomerase II inhibition—are well-validated strategies for anticancer drugs. ontosight.ainih.govresearchgate.netgoogle.comoncohemakey.com These actions lead to DNA damage and disruption of cellular processes critical for cancer cell survival and proliferation.
Induction of Apoptosis: The consistent observation that this compound induces apoptosis in various cancer cell lines is a fundamental indicator of its therapeutic potential. ontosight.aiwikigenes.org Programmed cell death is a desired outcome in cancer treatment.
Potent Cytotoxic Activity: Studies demonstrating potent antitumor activity in diverse cancer cell lines, including those with multidrug resistance, underscore its broad potential efficacy. ontosight.airesearchgate.netnih.govacs.orgwikigenes.org This suggests that this compound could be effective against a range of malignancies.
Overcoming Drug Resistance: The finding that N-methylation of this compound variants can enhance cytotoxicity in P-gp overexpressing drug-resistant cells is particularly significant. researchgate.netnih.govacs.org Multidrug resistance is a major challenge in cancer therapy, and compounds that can circumvent these mechanisms possess enhanced biological plausibility for clinical translation.
Differential DNA Damage Profile: The observed differences in DNA double-strand break induction by MX2 compared to other anthracyclines (e.g., higher DSB equivalents than doxorubicin in some models) suggest a distinct pharmacological profile that could translate to a more favorable therapeutic index. wikigenes.orgstanford.edu
Predictive Value of Nuclear Uptake: The strong correlation between nuclear uptake and cytotoxicity provides a plausible link between the drug's cellular pharmacology and its observed effects. nih.govacs.org This mechanistic understanding reinforces the biological basis for its activity and can guide further optimization.
These comprehensive in vitro findings provide a strong foundation for the continued investigation of this compound as a promising anticancer agent.
Advanced Research Applications and Future Directions for Oxaunomycin
Integration of Oxaunomycin Research with Systems Biology and Omics Technologies
Systems biology and omics technologies offer a holistic and integrative approach to understanding complex biological processes, providing comprehensive analyses of biological systems. justia.comnih.govgoogleapis.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable the simultaneous analysis of thousands of molecules, discerning how they influence each other within a biological system. nih.gov
For this compound research, integrating these technologies holds significant promise. While specific published studies detailing the integration of this compound with systems biology and omics technologies were not found in the current search, the application of such approaches could provide invaluable insights. For instance, transcriptomic analysis could reveal the global gene expression changes induced by this compound in various cancer cell lines, offering a detailed map of its downstream effects beyond topoisomerase II inhibition. Proteomic studies could identify specific protein targets or pathways modulated by this compound, including potential off-targets that contribute to its therapeutic index or resistance mechanisms. Metabolomics could shed light on metabolic reprogramming in cancer cells in response to this compound treatment, potentially identifying metabolic vulnerabilities or biomarkers of response.
Such comprehensive omics data, when analyzed through a systems biology framework, could:
Elucidate the full spectrum of this compound's molecular mechanisms of action, including subtle interactions and feedback loops within cellular networks.
Identify novel biomarkers that predict patient response or resistance to this compound, facilitating personalized medicine approaches.
Uncover previously unrecognized pathways that contribute to its antitumor efficacy or adverse effects, guiding the development of safer and more effective derivatives or combination therapies.
Provide a deeper understanding of how the morpholinyl substituent or N-methylation of this compound variants impacts cellular processes at a systems level. nih.govwikipedia.org
The high-throughput data generated by omics technologies require advanced bioinformatics tools for interpretation, laying the foundation for developing a comprehensive understanding of complex biological interactions. justia.comnih.gov
Computational Modeling and In Silico Approaches in this compound Drug Discovery and Optimization
Computational modeling and in silico approaches have become integral to modern drug discovery, offering cost-effective and time-efficient strategies by streamlining research scope and guiding in vivo validation. utwente.nlnih.govgoogle.comrcsb.orgresearchgate.net These methods utilize computer simulations and mathematical algorithms to study the structure, properties, and activities of molecules. google.com
In the context of this compound, computational methods could significantly contribute to its optimization and the discovery of new derivatives. Although specific detailed computational studies on this compound were not found in the current search, the potential applications are broad:
Molecular Docking and Dynamics: These techniques could be used to precisely model the interaction of this compound and its derivatives with topoisomerase II and DNA, refining the understanding of its intercalation mechanism and identifying key binding residues. This could guide the design of new compounds with enhanced binding affinity or altered selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models could correlate the chemical structures of various this compound derivatives with their observed biological activities (e.g., cytotoxicity, topoisomerase II inhibition, or ability to overcome drug resistance). Such models could predict the activity of new, unsynthesized compounds, prioritizing those with the most favorable profiles for synthesis and experimental testing.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity): In silico tools can predict the pharmacokinetic and toxicological properties of this compound derivatives, helping to identify compounds with improved bioavailability, reduced metabolism by efflux pumps (like P-glycoprotein), and lower potential for cardiotoxicity. nih.gov This is particularly relevant given the focus on reducing cardiotoxicity in anthracycline research. nih.gov
Virtual Screening: Large databases of compounds could be virtually screened to identify novel scaffolds or modifications that share structural or mechanistic similarities with this compound, potentially leading to new lead compounds.
The insights gained from studies on N-methylation of this compound variants, which showed increased cytotoxicity towards drug-resistant cells, could be further explored and optimized using in silico methods to design derivatives that effectively circumvent multidrug resistance. wikipedia.orgwikipedia.orgtypepad.com
Development of this compound-Based Molecular Probes and Research Tools
Molecular probes are indispensable tools in biological and chemical research, enabling the real-time monitoring of physicochemical parameters and offering insights into biological processes at the subcellular level. google.com These probes often employ fluorescence to transmit biochemical information, allowing for precise cellular tracking and imaging.
While specific research on this compound being developed as a molecular probe was not identified in the current search, its unique mechanism of DNA intercalation and topoisomerase II inhibition makes it a compelling candidate for such applications. Future directions could involve:
Fluorescently Tagged this compound: Synthesizing this compound derivatives with fluorescent tags could enable researchers to track its cellular uptake, subcellular localization (e.g., nuclear accumulation), and real-time interaction with DNA and topoisomerase II in live cells. This could provide unprecedented visual evidence of its mechanism of action and distribution.
Activity-Based Probes: Developing probes that selectively bind to or are activated by topoisomerase II in a manner dependent on this compound's activity could serve as tools to monitor target engagement or enzyme inhibition in complex biological systems.
Probes for Resistance Mechanisms: Given the research on N-methylation affecting drug resistance, this compound-based probes could be designed to investigate the dynamics of drug efflux by P-glycoprotein or other transporters in resistant cells, helping to understand and overcome multidrug resistance. wikipedia.org
Imaging Tools: Such probes could be utilized in advanced imaging techniques, including super-resolution microscopy, to visualize the precise molecular events underlying this compound's cytotoxic effects, such as DNA damage or chromatin alterations.
The development of this compound-based molecular probes would significantly advance the understanding of its cellular pharmacology and provide valuable tools for drug discovery and mechanistic studies.
Exploration of Novel Therapeutic Combinations Involving this compound in Preclinical Settings
Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways or mechanisms simultaneously. wikipedia.org
This compound, as a potent anthracycline derivative with established antitumor activity, presents a strong rationale for exploration in novel therapeutic combinations in preclinical settings. Research has shown that N-methylation of this compound variants increased their cytotoxicity toward drug-resistant cells, suggesting its potential in combination strategies to circumvent multidrug resistance. wikipedia.orgwikipedia.orgtypepad.com
While general discussions on the importance of rational drug combination development exist, specific detailed preclinical findings for novel combinations involving this compound were not extensively detailed in the current search results. However, based on its mechanism of action as a topoisomerase II inhibitor and DNA intercalator, potential combination strategies could involve:
Targeted Therapies: Combining this compound with inhibitors of specific oncogenic signaling pathways (e.g., kinases, growth factor receptors) could lead to synergistic effects, particularly in cancers where these pathways are aberrantly activated.
Immunotherapies: Exploring combinations with immunomodulatory agents could potentially enhance anti-tumor immune responses, especially if this compound's DNA damage properties induce immunogenic cell death.
Epigenetic Modulators: Given that some anthracyclines can induce histone eviction, combining this compound with other epigenetic drugs (e.g., other HDAC inhibitors or DNA methyltransferase inhibitors) could lead to enhanced chromatin remodeling and gene expression modulation, improving therapeutic outcomes.
Agents Overcoming Resistance: Combining this compound with efflux pump inhibitors or agents that modulate DNA repair pathways could be crucial for overcoming intrinsic or acquired drug resistance, building on the insights from N-methylation studies. wikipedia.orgwikipedia.orgtypepad.com
Preclinical studies involving in vitro cell line panels, 3D organoid models, and in vivo patient-derived xenograft (PDX) models would be essential to systematically evaluate the efficacy, synergy, and mechanisms of action of these novel combinations, ultimately informing future clinical development.
Emerging Research Areas in this compound Biology and Mechanisms
Emerging research areas in this compound biology and mechanisms are largely centered on refining its therapeutic profile, understanding its interactions with cellular machinery, and overcoming limitations like drug resistance.
Refining Mechanism of Action and Selectivity: While this compound is primarily known for DNA intercalation and topoisomerase II inhibition leading to apoptosis, further research is needed to fully elucidate its precise molecular interactions and potential isoform selectivity for topoisomerase II. nih.gov Understanding how the morpholinyl substituent enhances its DNA interaction and pharmacokinetic profile remains an active area of investigation. nih.gov
Overcoming Multidrug Resistance (MDR): A significant emerging area involves modifying this compound to circumvent MDR, particularly P-glycoprotein (P-gp) mediated efflux. Studies have shown that N-methylation of this compound variants increased their cytotoxicity in drug-resistant cells, suggesting that structural modifications to the sugar moiety can diminish drug transport by P-gp. wikipedia.orgwikipedia.orgtypepad.com This research direction aims to develop derivatives that maintain potency against resistant cancer cells by improving intracellular accumulation.
Reduced Cardiotoxicity: A major challenge with traditional anthracyclines is cardiotoxicity. Research on this compound and related morpholinoanthracyclines, such as MX2, focuses on developing derivatives with improved efficacy and reduced cardiotoxicity, suggesting a more favorable therapeutic index. nih.gov Further studies are crucial to understand the specific molecular determinants of cardiotoxicity in anthracyclines and to design this compound analogs that retain potent anticancer activity while minimizing cardiac side effects.
Synthetic Biology and Chemical Modifications: Ongoing synthetic efforts aim to create new this compound derivatives, such as 10-epi-oxaunomycin (B1254515) and 10-epi-11-deoxythis compound, and to study the impact of specific structural changes (e.g., configuration at C-10 or presence of a hydroxyl group at C-11) on their biological activity. This includes exploring novel chemical modifications to the anthracycline scaffold and its sugar moiety to fine-tune its properties.
Epigenetic Modulation: While the primary mechanism is DNA-related, the broader anthracycline class has been implicated in epigenetic changes, such as histone eviction. Further research could explore the extent to which this compound contributes to epigenetic modulation and how this might be leveraged therapeutically.
These emerging research areas highlight a concerted effort to develop this compound and its derivatives into more effective and safer anticancer agents by deeply understanding and precisely modulating their biological interactions.
Q & A
Q. What are the established mechanisms of action of Oxaunomycin in biological systems?
To investigate this compound’s mechanisms, researchers should combine in vitro assays (e.g., enzyme inhibition kinetics) with in silico approaches like molecular docking to predict binding affinities. Validating findings through knock-out/knock-in models in cell lines can confirm target specificity. Cross-referencing results with existing pharmacological databases ensures alignment with known pathways .
Q. How is this compound synthesized and characterized in laboratory settings?
Synthesis typically involves multi-step organic reactions (e.g., Friedel-Crafts acylation), followed by purification via HPLC. Characterization requires spectroscopic techniques (NMR for structural elucidation, mass spectrometry for molecular weight confirmation) and chromatographic purity assessments. Reproducibility hinges on documenting reaction conditions (solvents, catalysts) and adhering to ICH guidelines for analytical validation .
Q. What experimental models are suitable for studying this compound’s pharmacokinetic properties?
Use in vitro models (Caco-2 cells for permeability, microsomal stability assays) paired with in vivo pharmacokinetic studies in rodents. LC-MS/MS quantifies plasma concentrations, while compartmental modeling (e.g., non-linear mixed-effects) analyzes absorption/distribution parameters. Cross-species comparisons should address metabolic differences .
Q. How can researchers validate the purity of this compound batches for preclinical studies?
Implement orthogonal methods: HPLC-DAD for chemical purity, ICP-MS for heavy metal contamination, and Karl Fischer titration for water content. Batch-to-batch variability is minimized by adhering to GMP protocols and certifying reference standards via collaborative trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different experimental models?
Conduct systematic meta-analyses of existing data to identify confounding variables (e.g., cell line heterogeneity, dosing regimens). Validate hypotheses using isogenic cell panels or patient-derived organoids. Integrate multi-omics (transcriptomics/proteomics) to map context-dependent mechanisms .
Q. What strategies mitigate off-target effects when designing this compound derivatives for therapeutic use?
Employ structure-activity relationship (SAR) studies with computational mutagenesis to predict binding promiscuity. High-content screening (HCS) with phenotypic readouts (e.g., cytotoxicity, apoptosis) identifies selective candidates. In silico toxicity prediction tools (e.g., ProTox-II) prioritize derivatives with favorable safety profiles .
Q. What methodologies are effective in elucidating the structure-activity relationships of this compound derivatives?
Combine X-ray crystallography or cryo-EM for target-ligand complex visualization with free-energy perturbation (FEP) calculations to quantify binding energetics. Synthetic biology approaches (e.g., CRISPR-Cas9 mutagenesis) validate critical residues in enzymatic targets .
Q. How should researchers design experiments to address this compound’s stability under physiological conditions?
Simulate physiological pH/temperature gradients in accelerated stability studies. Use UPLC-QTOF to detect degradation products and identify labile functional groups. Molecular dynamics (MD) simulations predict degradation pathways, guiding structural modifications for enhanced stability .
Q. What statistical approaches are optimal for analyzing dose-response discrepancies in this compound studies?
Apply Bayesian hierarchical models to account for inter-study variability. Dose-response curves should be fitted with four-parameter logistic (4PL) models, and sensitivity analyses (e.g., Monte Carlo simulations) quantify uncertainty. Pre-register analysis plans to reduce bias .
Q. How can researchers integrate this compound into combination therapies while avoiding synergistic toxicity?
Use factorial design experiments to screen drug combinations across concentration matrices. Synergy scores (e.g., Chou-Talalay) quantify interactions, while RNA-seq identifies overlapping pathway perturbations. In vivo efficacy-toxicity trade-offs are modeled via PK/PD simulations .
Methodological Guidelines
- Data Reproducibility : Share raw datasets, analytical codes, and instrument parameters in public repositories (e.g., Zenodo) per FAIR principles .
- Ethical Compliance : Obtain IRB/IACUC approvals for biological studies and disclose conflicts of interest per ICMJE guidelines .
- Literature Review : Use systematic review frameworks (PRISMA) to map knowledge gaps and justify novel hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
